

Chemical structure and properties of Y-27632

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Y-27632 dihydrochloride

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An In-depth Technical Guide to Y-27632: Chemical Structure, Properties, and Applications

Y-27632 is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated, coiled-coil containing protein kinases (ROCK).[1][2] It is a valuable biochemical tool for studying the ROCK signaling pathways.[3] This guide provides a comprehensive overview of Y-27632, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research.

Chemical Structure and Properties

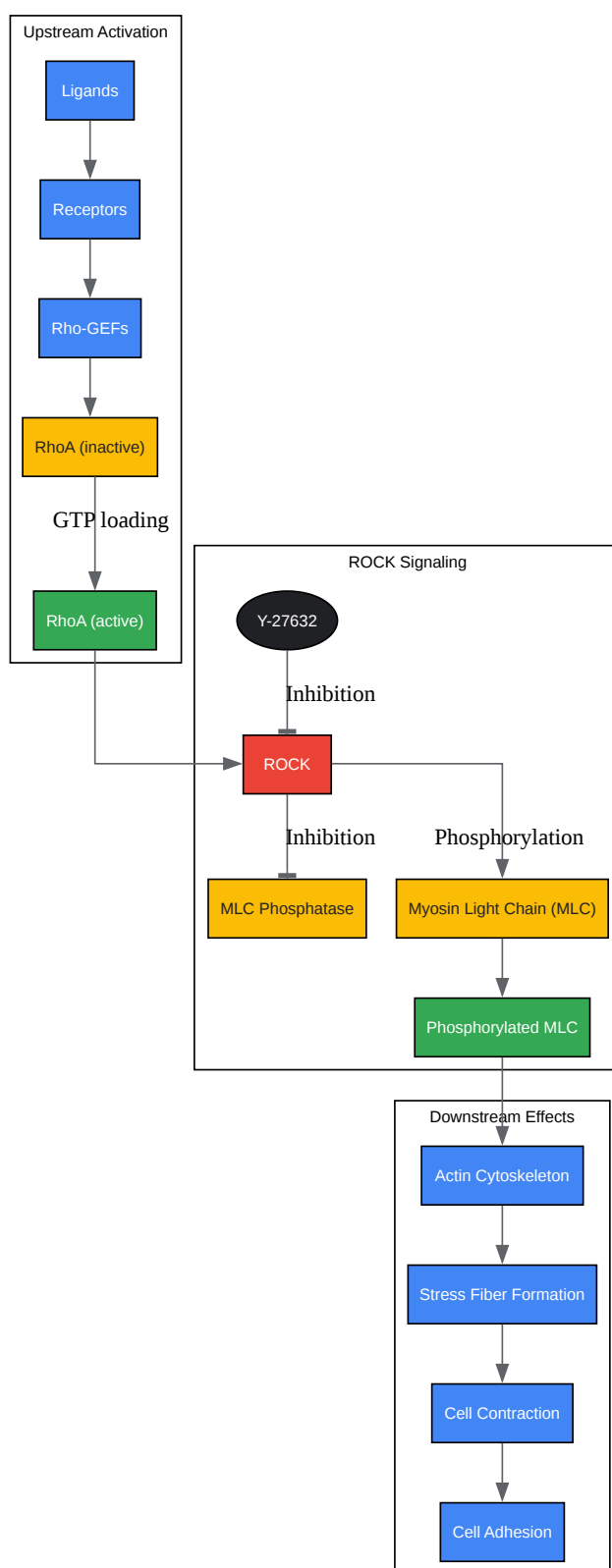
Y-27632, with the IUPAC name (1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide, is a synthetic organic compound.[3] The dihydrochloride salt is commonly used in research due to its solubility in aqueous solutions.[1][2]

Table 1: Chemical and Physical Properties of **Y-27632 Dihydrochloride**

Property	Value	Reference
IUPAC Name	(1R,4r)-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride	[3]
Alternative Names	ROCK inhibitor, Y-27632 2HCl	[1][4]
CAS Number	129830-38-2	[1][2]
Chemical Formula	C ₁₄ H ₂₁ N ₃ O · 2HCl	[1][2]
Molecular Weight	320.3 g/mol	[1][2]
Purity	≥ 98%	[1][2]
Appearance	White solid	[5]
Solubility	Water (≤ 90 mM), PBS (pH 7.2) (≤ 230 mM), DMSO (≤ 90 mM)	[2]
Storage	Stable at -20°C as supplied. Stock solutions can be stored at -20°C for up to 3 months.	[2][5]

Mechanism of Action

Y-27632 is a competitive inhibitor of both ROCK1 and ROCK2 with respect to ATP, binding to their catalytic sites.[1][6][7] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby interfering with various cellular processes regulated by the Rho/ROCK pathway. The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction.



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Figure 1: Simplified Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Pharmacological Data

Y-27632 exhibits high selectivity for ROCK kinases over other related kinases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values demonstrate this specificity.

Table 2: Inhibitory Activity (Ki) of Y-27632 against Various Kinases

Kinase	Ki (nM)	Reference
ROCK1 (p160ROCK)	140 - 220	[1] [4] [8] [9]
ROCK2	300	[1] [8] [9]
Protein Kinase A (PKA)	25,000	[4]
Protein Kinase C (PKC)	26,000	[4] [9]
Myosin Light Chain Kinase (MLCK)	> 250,000	[4] [9]

Table 3: Functional Inhibitory Concentration (IC50) of Y-27632 in Cellular Assays

Assay	Tissue/Cell Type	IC50 (μM)	Reference
Phenylephrine-induced Contraction	Human Corpus Cavernosum	2.2 ± 0.25	[10]
Phenylephrine-induced Contraction	Rabbit Corpus Cavernosum	0.99 ± 0.3	[10]
EFS-induced Contractions	Human Corpus Cavernosum	3.3 ± 0.25	[10]
EFS-induced Contractions	Rabbit Corpus Cavernosum	2.8 ± 0.2	[10]
Inhibition of Smooth Muscle Contraction	Various Agonists	0.3 - 1	[9]

Experimental Protocols

Y-27632 is widely used in various experimental settings, particularly in stem cell research to enhance cell survival and in studies of cell migration and cytoskeletal dynamics.

Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) During Cryopreservation and Thawing

This protocol describes the use of Y-27632 to improve the survival rate of hPSCs after cryopreservation.

Materials:

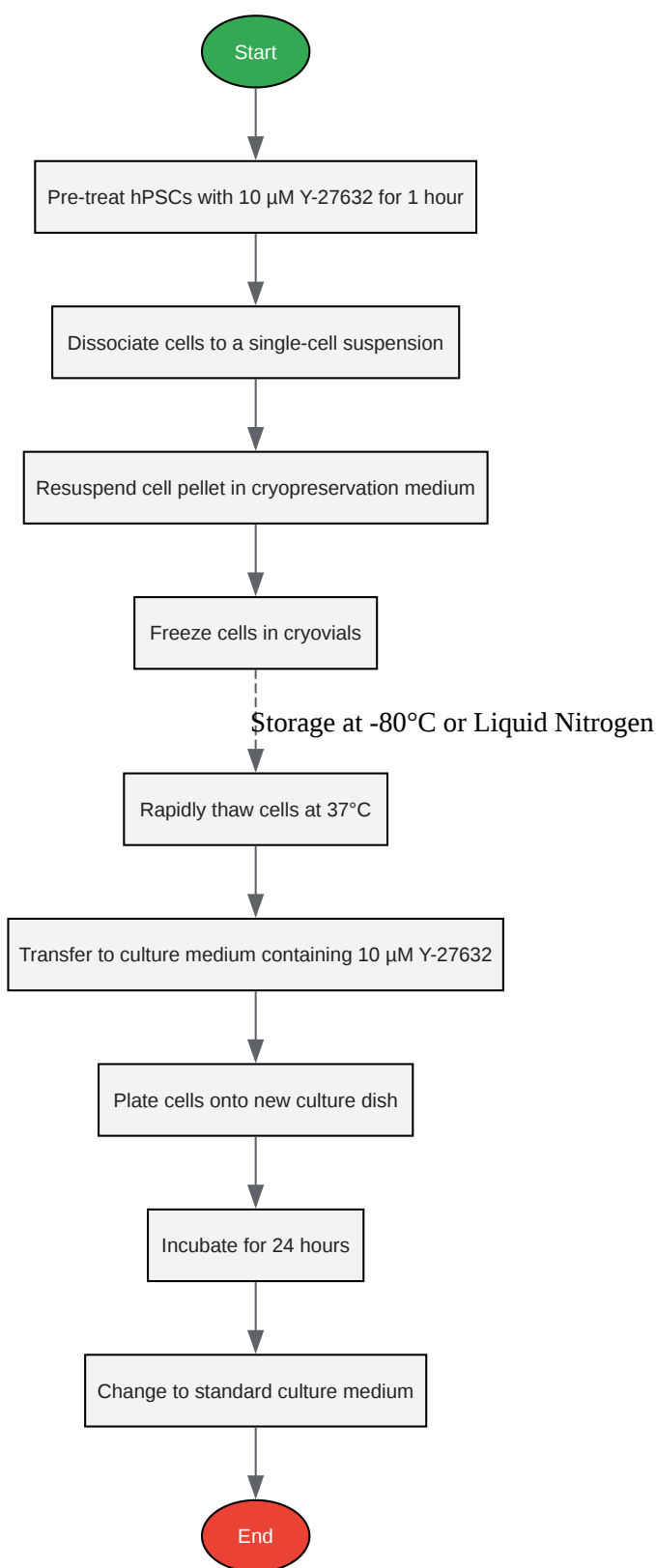
- Human pluripotent stem cells (hPSCs)
- hPSC culture medium
- **Y-27632 dihydrochloride**
- Cryopreservation medium (e.g., 90% KnockOut™ Serum Replacement + 10% DMSO)
- Cell dissociation reagent (e.g., Accutase)
- Sterile conical tubes and culture plates

Protocol:

- Pre-treatment: One hour before dissociation, replace the culture medium with fresh hPSC medium containing 10 μ M Y-27632.[\[11\]](#)
- Cell Dissociation: Aspirate the medium and wash the cells with PBS. Add a cell dissociation reagent and incubate until cells detach.[\[11\]](#)
- Cell Collection: Neutralize the dissociation reagent with fresh hPSC medium and transfer the cell suspension to a conical tube. Centrifuge to pellet the cells.[\[11\]](#)
- Cryopreservation: Resuspend the cell pellet in cryopreservation medium at the desired concentration. Aliquot into cryovials and freeze using a controlled-rate freezer or a freezing

container.

- Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed hPSC medium supplemented with 10 µM Y-27632.[\[12\]](#)
- Plating: Centrifuge the cells, remove the supernatant, and resuspend the pellet in fresh hPSC medium containing 10 µM Y-27632. Plate the cells onto a prepared culture dish.
- Post-thaw Culture: Maintain the cells in medium containing Y-27632 for the first 24 hours after thawing to maximize survival.[\[13\]](#) Afterwards, culture the cells in standard hPSC medium.



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Figure 2: Workflow for cryopreservation and thawing of hPSCs using Y-27632.

Wound-Healing (Scratch) Assay for Cell Migration

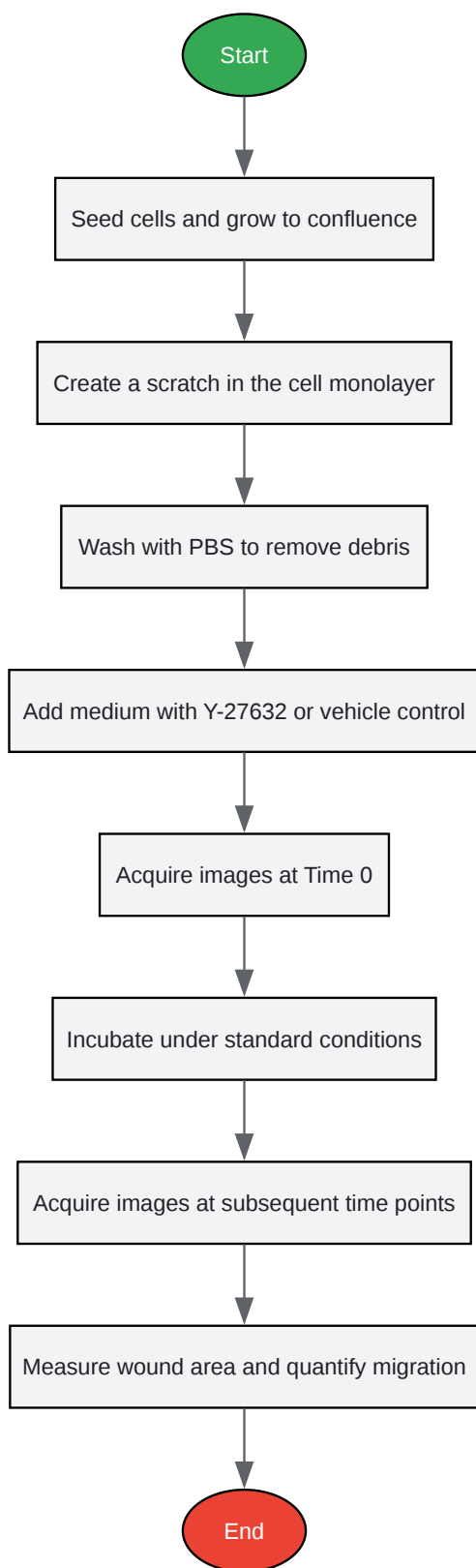
This protocol details how to perform a wound-healing assay to assess the effect of Y-27632 on cell migration.

Materials:

- Adherent cells of interest
- Complete culture medium
- **Y-27632 dihydrochloride**
- Sterile p200 pipette tips or a cell scraper
- Microscope with a camera

Protocol:

- **Cell Seeding:** Seed cells in a multi-well plate and grow them to form a confluent monolayer.
- **Scratch Creation:** Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
- **Washing:** Gently wash the wells with PBS to remove detached cells and debris.
- **Treatment:** Add fresh culture medium containing the desired concentration of Y-27632 (e.g., 10 μ M) to the treatment wells. Add medium with vehicle control to the control wells.
- **Image Acquisition (Time 0):** Immediately after adding the treatment, acquire images of the scratch at predefined locations.
- **Incubation:** Incubate the plate under standard cell culture conditions.
- **Image Acquisition (Time X):** Acquire images of the same locations at regular intervals (e.g., 4, 8, 24 hours) to monitor cell migration into the scratch.^[14]
- **Analysis:** Measure the area of the scratch at each time point to quantify the rate of wound closure.



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Figure 3: Workflow for a wound-healing assay using Y-27632.

Applications in Research

Y-27632 has a broad range of applications in biomedical research:

- **Stem Cell Biology:** It significantly enhances the survival of dissociated human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), improving cloning efficiency and recovery from cryopreservation.[1][11]
- **Neuroscience:** It is used to study neurite outgrowth, axonal regeneration, and neuronal cell death.[15]
- **Cancer Research:** The role of the ROCK pathway in tumor cell invasion and metastasis is investigated using Y-27632.[9]
- **Cardiovascular Research:** It is employed to study smooth muscle contraction and its role in hypertension.[9][15]
- **Cell Biology:** Y-27632 is a standard tool for investigating the dynamics of the actin cytoskeleton, cell adhesion, and cytokinesis.[6][7]
- **Regenerative Medicine:** It is used in protocols for the directed differentiation of stem cells and the formation of organoids.[4][8]

In summary, Y-27632 is an indispensable tool for researchers across various disciplines, enabling the precise dissection of cellular pathways and the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [Chemical structure and properties of Y-27632]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662237#chemical-structure-and-properties-of-y-27632]

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